PD 109488
Description
Historical Context and Classification
Quinapril Diketopiperazine (CAS: 103733-49-9) emerged as a critical compound in pharmaceutical research due to its role as a degradation product of quinapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. First identified in the late 20th century during stability studies of quinapril formulations, it represents a class of cyclic dipeptides known as diketopiperazines (DKPs). These compounds are characterized by a six-membered ring structure containing two amide bonds, formed via intramolecular cyclization of linear dipeptides. Quinapril Diketopiperazine is classified specifically as a 2,5-diketopiperazine, a structural motif prevalent in natural products and synthetic pharmaceuticals. Its discovery highlighted challenges in drug formulation stability, prompting extensive research into degradation pathways of ACE inhibitors.
Chemical Identity and Nomenclature
Quinapril Diketopiperazine is systematically named ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate . Its molecular formula is C₂₅H₂₈N₂O₄ , with a molecular weight of 420.50 g/mol . The compound’s stereochemical configuration, including chiral centers at positions 2, 3, and 11a, is critical to its biological and chemical behavior.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 103733-49-9 |
| Molecular Formula | C₂₅H₂₈N₂O₄ |
| Molecular Weight | 420.50 g/mol |
| Density | 1.25 g/cm³ |
| Boiling Point | 644.5°C at 760 mmHg |
| IUPAC Name | Ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate |
Significance as a Degradation Product of ACE Inhibitors
Quinapril Diketopiperazine forms via cyclization of quinapril under thermal or hydrolytic stress, a major stability concern in pharmaceutical formulations. This degradation pathway involves intramolecular nucleophilic attack by the amine group on the adjacent carbonyl, leading to ring closure and loss of water. Studies demonstrate that quinapril hydrochloride converts to the diketopiperazine impurity at elevated temperatures, with degradation rates influenced by solvent interactions and crystal lattice stability. For example, solvates of quinapril hydrochloride in acetonitrile or methyl formate exhibit reduced degradation rates compared to the anhydrous form.
Table 2: Degradation Rates of Quinapril Forms
| Form | Relative Degradation Rate (60°C) |
|---|---|
| Anhydrous QHCl | 1.00 |
| QHCl Acetonitrile Solvate | 0.34 |
| QHCl Methyl Formate Solvate | 0.32 |
This cyclization not only compromises drug efficacy but also complicates purification processes, as the impurity resists removal via conventional crystallization. Regulatory agencies mandate strict control of diketopiperazine levels in ACE inhibitor formulations, underscoring its industrial significance.
Molecular Structure and Classification Within the Diketopiperazine Family
The molecular structure of Quinapril Diketopiperazine features a pyrazino[1,2-b]isoquinoline core fused to a 2,5-diketopiperazine ring. Key structural attributes include:
- Stereochemistry : The (2S,3S,11aS) configuration ensures spatial alignment of functional groups, influencing interactions with biological targets.
- Substituents : A phenylbutanoate side chain enhances lipophilicity, while the ethyl ester group contributes to metabolic stability.
Figure 1: Structural Comparison to Generic 2,5-Diketopiperazine
| Feature | Generic 2,5-DKP | Quinapril Diketopiperazine |
|---|---|---|
| Core Structure | Cyclic dipeptide | Pyrazino-isoquinoline fused DKP |
| Functional Groups | Amides | Ester, phenyl, methyl substituents |
| Biological Relevance | Antimicrobial activity | ACE inhibitor metabolite |
Unlike simpler 2,5-diketopiperazines, which often exhibit antimicrobial properties, Quinapril Diketopiperazine’s biological role is tied to its origin as a prodrug metabolite. Its structural complexity mirrors trends in medicinal chemistry, where DKPs serve as scaffolds for drug design due to their conformational rigidity and bioavailability.
Properties
IUPAC Name |
ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3/t17-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDYKENLGBOEPD-HSQYWUDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CC4=CC=CC=C4C[C@H]3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146035 | |
| Record name | PD 109488 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103733-49-9 | |
| Record name | PD 109488 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD 109488 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-109488 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482564RI35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Quinapril Diketopiperazine involves the hydrolysis of Quinapril, followed by cyclization. The process typically includes:
Hydrolysis of Quinapril: Quinapril is hydrolyzed to Quinaprilat in the presence of water and an acidic or basic catalyst.
Cyclization: Quinaprilat undergoes intramolecular cyclization to form Quinapril Diketopiperazine.
Industrial Production Methods: Industrial production of Quinapril Diketopiperazine is not common due to its status as a minor metabolite. the process can be scaled up using standard organic synthesis techniques involving controlled hydrolysis and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: Quinapril Diketopiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized diketopiperazine derivatives.
Reduction: Formation of reduced diketopiperazine derivatives.
Substitution: Formation of substituted diketopiperazine derivatives.
Scientific Research Applications
Quinapril Diketopiperazine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of diketopiperazines.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Quinapril Diketopiperazine exerts its effects by inhibiting the angiotensin-converting enzyme, similar to Quinapril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, Quinapril Diketopiperazine helps in lowering blood pressure and reducing the workload on the heart . The compound also interacts with various molecular targets and pathways involved in cardiovascular regulation .
Comparison with Similar Compounds
Comparison with Diketopiperazine Derivatives of Other ACE Inhibitors
Structural Comparison
DKP derivatives of ACE inhibitors share a common diketopiperazine core but differ in substituents and stereochemistry (Table 1).
Key Observations :
- Quinapril DKP features a pyrazino-isoquinoline core, while enalapril and ramipril DKPs have pyrrolo-pyrazine cores with additional fused rings .
- All three DKPs retain the ethyl ester and phenylethyl substituents critical for ACE inhibition, but stereochemical variations influence degradation kinetics .
Stability and Degradation Kinetics
Quinapril DKP forms more readily than DKP derivatives of other ACE inhibitors due to molecular mobility in solid-state phases (Table 2) .
Table 2: Stability Comparison of ACE Inhibitors and Their DKP Impurities
Key Findings :
- Quinapril hydrochloride is particularly prone to DKP formation due to its amorphous nature post-desolvation, whereas enalapril and ramipril remain crystalline, slowing degradation .
- The tris salt of quinapril exhibits superior stability, with a 500-fold reduction in DKP formation compared to the hydrochloride form (Table 2) .
Solubility and Formulation Challenges
Quinapril DKP’s solubility profile complicates formulation. The tris salt improves solubility but requires stringent hydrogen bonding for stabilization (Table 3) .
Table 3: Solubility of Quinapril Forms
| Solvent | Quinapril Hydrochloride (mL/g) | Quinapril Tris Salt (mL/g) |
|---|---|---|
| Water | 0.13 | 0.10 |
| Methanol | 1.4 | 1.3 |
| Ethanol | 2.2 | 2.0 |
Analytical Methods for DKP Detection
HPLC with diode-array detection (DAD) is the gold standard for quantifying DKP impurities (Table 4) .
Table 4: Analytical Parameters for Quinapril DKP
| Parameter | Value | Reference |
|---|---|---|
| Linear Range | 0.5210–15.63 µg/mL | |
| LOQ (Limit of Quantification) | 2.156 ng | |
| Degradation Conditions | Hydrolysis, thermal stress (80°C) |
Biological Activity
Quinapril Diketopiperazine is a derivative of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in treating hypertension and heart failure. This compound is notable for its cyclic dipeptide structure, which contributes to its stability and unique biological activities. Understanding the biological activity of Quinapril Diketopiperazine can provide insights into its potential therapeutic applications and mechanisms of action.
Overview of Quinapril Diketopiperazine
Quinapril Diketopiperazine is produced as a minor metabolite during the hydrolysis of Quinapril to its active form, Quinaprilat. The structural characteristics of diketopiperazines, including their cyclic nature, enhance their stability compared to linear peptides, making them interesting candidates for various biological studies .
ACE Inhibition : Quinapril functions as a prodrug that is converted into Quinaprilat in the liver. Both compounds inhibit ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This mechanism results in vasodilation and reduced blood pressure, contributing to the treatment of cardiovascular conditions .
Biological Activities : Research has indicated that Quinapril Diketopiperazine may exhibit various biological activities beyond ACE inhibition:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacteria and fungi, attributed to the diketopiperazine structure .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .
Pharmacokinetics
The pharmacokinetics of Quinapril and its metabolites have been extensively studied. Following oral administration, Quinapril is rapidly absorbed and converted to Quinaprilat. Studies have shown that the average maximum concentration (C_max) of Quinapril reaches approximately 362 ng/mL within about 1.88 hours (t_max) after administration. Importantly, Quinapril Diketopiperazine's formation as a metabolite occurs less frequently compared to other ACE inhibitors .
Comparative Analysis
To better understand the biological activity of Quinapril Diketopiperazine, it is useful to compare it with other related compounds:
| Compound | Structure Type | Primary Use | Notable Activities |
|---|---|---|---|
| Quinapril | ACE Inhibitor Prodrug | Hypertension management | Converted to active form (Quinaprilat) |
| Quinaprilat | Active Metabolite | Hypertension management | Direct ACE inhibition |
| Diketopiperazines | Cyclic Dipeptides | Various (antimicrobial) | Exhibits antibacterial and antifungal properties |
Case Studies and Research Findings
- Stability Studies : Research has shown that Quinapril is prone to cyclization into diketopiperazine under certain conditions, which can affect its stability in pharmaceutical formulations. Studies indicate that environmental factors such as temperature and humidity significantly influence the degradation pathways of Quinapril into diketopiperazine derivatives .
- In Vitro Studies : In vitro studies have demonstrated that diketopiperazine derivatives can interact with various biological targets, potentially leading to diverse therapeutic effects. For instance, molecular docking experiments have suggested that these compounds may bind effectively to specific receptors involved in inflammation and microbial resistance .
- Clinical Observations : Clinical studies involving patients with congestive heart failure have highlighted the pharmacokinetic profiles of Quinapril and its metabolites, emphasizing the importance of understanding how these compounds behave in vivo .
Q & A
Q. What are the primary degradation pathways of quinapril leading to diketopiperazine (DKP) formation?
Quinapril undergoes cyclization under acidic and neutral conditions, forming DKP via intramolecular dehydration. This involves deprotonation of the amine group, nucleophilic attack on the adjacent carbonyl, and subsequent water elimination . Hydrolysis of the ester or amide bonds occurs as secondary pathways, particularly under alkaline conditions . Forced degradation studies using UPLC-DAD/MS at 80°C (pH 1–13) show DKP as the dominant product in acidic/neutral media, with a molecular ion at m/z 421 and characteristic fragments (m/z 375, 347, 319) .
Q. How can researchers identify and quantify DKP in stability studies?
Stability-indicating LC methods with photodiode array (DAD) or evaporative light scattering detection (ELSD) are validated for simultaneous quantification of quinapril, DKP, and other degradants. DAD offers superior precision (RSD < 2%) and lower LOQ (20 µg/mL for quinapril) compared to ELSD, which requires power function fitting for quantitation . MS/MS fragmentation patterns (m/z 421 → 375, 347) and chromatographic retention times (e.g., 8.92 min for DKP) are critical for unambiguous identification .
Q. What experimental conditions accelerate DKP formation for kinetic studies?
Forced degradation at elevated temperatures (e.g., 80°C) under controlled pH (acidic: HCl, neutral: water, alkaline: NaOH) is standard. Concentration-time profiles (e.g., [QUI]₀ = 1.14 mM) reveal pseudo-first-order kinetics, with DKP reaching 70% yield in acidic media after 24 hours . Isothermal gravimetric analysis (IGA) can also model cyclization activation energies by tracking mass loss (e.g., H₂O elimination) .
Advanced Research Questions
Q. How do solid-state conformational changes influence DKP formation in quinapril formulations?
In solid-phase degradation (e.g., tablets), molecular mobility and excipient interactions dictate cyclization. Crystal structure studies (e.g., quinapril hydrochloride) show >5 Å separation between reactive groups, requiring conformational flexibility for intramolecular cyclization . Humidity (>75% RH) and amorphous content increase molecular mobility, accelerating DKP formation. X-ray diffraction and dynamic vapor sorption (DVS) are used to correlate crystallinity with stability .
Q. What methodologies resolve contradictions in reported degradation by-products?
Discrepancies in by-product profiles (e.g., presence/absence of m/z 393 or 411 ions) arise from differences in hydrolysis pathways or co-elution artifacts. Orthogonal approaches like high-resolution MS (HRMS) and 2D-LC/MS/MS can differentiate isomers (e.g., DKP acid vs. ester). Simulation studies (DFT or MD) further validate proposed mechanisms, such as direct cyclization of diacid intermediates .
Q. How can synthetic processes minimize DKP impurities during quinapril production?
Continuous flow synthesis with temperature control (<50°C) reduces DKP formation during amide coupling steps. For example, activating carboxylates with N,N-carbonyldiimidazole (CDI) instead of acid chlorides improves yield (92%) and minimizes side reactions . Solvent optimization (e.g., replacing acetic acid with toluene) reduces DKP yield from 42% to 10% in batch processes .
Methodological Tables
Table 1: Key Degradation By-Products of Quinapril Under Forced Conditions
Table 2: Comparison of Stability-Indicating LC Methods for DKP Analysis
| Parameter | DAD Method | ELSD Method | Advantage |
|---|---|---|---|
| Linearity | 20–160 µg/mL (R² > 0.999) | Power function fit | DAD: Wider dynamic range |
| Precision | RSD < 2% | RSD 2–5% | DAD: Higher reproducibility |
| LOQ | 20 µg/mL | 50 µg/mL | DAD: Better sensitivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
